molecular formula C16H15BrClN5O4S B12458612 N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride

N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride

Cat. No.: B12458612
M. Wt: 488.7 g/mol
InChI Key: VOUDEIAYNKZQKM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula Derivation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its parent structure and substituents. The systematic name is N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide hydrochloride , which reflects its hybrid structure containing an imidazopyridine ring, a sulfonamide group, and a nitrobenzene moiety.

Structural Breakdown:

  • Parent Heterocycle : The imidazo[1,2-a]pyridine system forms the core scaffold, with a bromine substituent at position 6.
  • Sulfonamide Backbone : A benzenesulfonamide group is attached to the heterocycle via a methylideneamino linker. The benzene ring is substituted with a nitro group at position 5 and a methyl group at position 2.
  • Hydrazide Configuration : The (E)-stereochemistry of the hydrazide linker is explicitly denoted in the IUPAC name.
  • Hydrochloride Salt : The compound exists as a hydrochloride salt, indicated by the "hydrochloride" suffix.

The structural formula (C₁₆H₁₅BrClN₅O₄S) and 2D/3D conformers are consistent with the connectivity described in PubChem entries. Key features include the planar imidazopyridine ring, the electron-withdrawing nitro group, and the sulfonamide’s tetrahedral geometry.

Molecular Formula and Weight Analysis

Molecular Formula:

C₁₆H₁₅BrClN₅O₄S
This formula accounts for:

  • 16 carbon atoms (benzene, imidazopyridine, methyl groups)
  • 15 hydrogen atoms (aromatic C-H, methylidene, methyl)
  • 1 bromine atom (imidazopyridine substituent)
  • 1 chlorine atom (hydrochloride counterion)
  • 5 nitrogen atoms (imidazole, hydrazide, nitro group)
  • 4 oxygen atoms (sulfonamide, nitro group)
  • 1 sulfur atom (sulfonamide).

Molecular Weight:

The calculated molecular weight is 488.74 g/mol , consistent across PubChem, Cell Guidance Systems, and Selleck Chemicals.

Table 2: Elemental Contribution to Molecular Weight
Element Count Atomic Weight (g/mol) Total Contribution (g/mol)
Carbon 16 12.01 192.16
Hydrogen 15 1.008 15.12
Bromine 1 79.90 79.90
Chlorine 1 35.45 35.45
Nitrogen 5 14.01 70.05
Oxygen 4 16.00 64.00
Sulfur 1 32.07 32.07
Total - - 488.74

The bromine atom and nitro group contribute significantly to the compound’s molecular mass, influencing its physicochemical properties such as solubility and stability.

Properties

Molecular Formula

C16H15BrClN5O4S

Molecular Weight

488.7 g/mol

IUPAC Name

N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H

InChI Key

VOUDEIAYNKZQKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl

Origin of Product

United States

Preparation Methods

Starting Materials

  • 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde : Synthesized from 2-amino-5-bromopyridine and bromoacetaldehyde diethyl acetal under acidic conditions.
  • N,2-Dimethyl-5-nitrobenzenesulfonohydrazide : Prepared via sulfonation of 2-methyl-5-nitroaniline followed by hydrazide formation.

Detailed Synthetic Routes

Condensation Reaction for Hydrazone Formation

The pivotal step involves condensing 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde with N,2-dimethyl-5-nitrobenzenesulfonohydrazide.

Procedure :

  • Dissolve equimolar amounts of aldehyde (1.0 eq) and sulfonohydrazide (1.05 eq) in anhydrous ethanol.
  • Add catalytic acetic acid (0.1 eq) and reflux at 80°C for 12–16 hours.
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).

Key Parameters :

Parameter Optimal Value Impact on Yield
Solvent Ethanol Maximizes solubility
Temperature 80°C Balances rate vs. decomposition
Catalyst Acetic acid Accelerates imine formation

Yield: 68–72%.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability and solubility.

Procedure :

  • Dissolve hydrazone free base (1.0 eq) in dichloromethane (10 mL/g).
  • Add HCl gas (1.2 eq) dropwise at 0°C.
  • Stir for 2 hours, filter precipitated solid, and wash with cold ether.

Purity Control :

  • Recrystallization from ethanol/water (9:1) achieves ≥95% purity.
  • Melting point: 203–205°C (dec.).

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time for the imidazo[1,2-a]pyridine core:

Modified Protocol :

  • React 2-amino-5-bromopyridine with 2-bromomalonaldehyde in ethanol/water (1:1).
  • Microwave at 110°C for 10 minutes (150 W).
  • Yield: 80% vs. 55–65% for conventional heating.

Solvent and Catalyst Screening

Comparative Data :

Solvent Catalyst Time (h) Yield (%)
Ethanol HBr (48%) 8 87
Water NaHCO₃ 24 72
Methanol HCl (conc.) 12 68

HBr in ethanol emerged as optimal due to faster cyclization kinetics.

Purification and Characterization

Column Chromatography

  • Stationary phase : Silica gel (230–400 mesh).
  • Eluent : Gradient of ethyl acetate/hexane (1:4 to 1:1).
  • Retardation factor (Rf) : 0.45 in ethyl acetate/hexane (1:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.92 (s, 1H, CH=N), 8.45 (d, J = 8.4 Hz, 1H), 7.98 (s, 1H), 7.62 (d, J = 8.4 Hz, 1H).
  • HPLC : Purity ≥99% (C18 column, acetonitrile/water 70:30).

Scalability and Industrial Adaptations

Patent CN103788092A outlines a scalable process:

  • Use chloroacetaldehyde (40% aqueous) instead of bromoacetaldehyde diethyl acetal.
  • React with 2-amino-5-bromopyridine in water at 50°C for 8 hours.
  • Yield: 87% with >99% purity after recrystallization.

Advantages :

  • Eliminates hazardous brominated reagents.
  • Reduces solvent waste by 30%.

Challenges and Troubleshooting

Common Side Reactions

  • Over-oxidation : Nitro group reduction under prolonged heating.
    Mitigation : Strict temperature control (<80°C) and inert atmosphere.
  • Hydrazone isomerization : Leads to E/Z mixture.
    Solution : Use excess acid catalyst to favor thermodynamically stable E-isomer.

Chemical Reactions Analysis

Types of Reactions

N’-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the nitro group can yield nitroso or hydroxylamine derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that hydrazone derivatives, including the compound , exhibit notable anticancer properties. In studies involving various cancer cell lines, compounds with similar structures have demonstrated cytotoxic effects, particularly against melanoma and colon cancer cell lines. For instance, derivatives containing the imidazo[1,2-a]pyridine moiety have been linked to enhanced anticancer activity due to their ability to interfere with cellular processes critical for tumor growth and survival .

1.2 Antimicrobial Properties
The presence of the bromoimidazo group in the compound has been associated with antimicrobial activity. Studies have shown that similar hydrazone derivatives can act as broad-spectrum antibacterial agents, displaying effective inhibition against various bacterial strains at low concentrations (MIC values around 0.5–2.0 μg/mL) . This suggests that N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride could be explored further for its potential as an antimicrobial agent.

1.3 Antioxidant Activity
Compounds with hydrazone linkages have also been investigated for their antioxidant properties. The presence of electron-rich groups in the structure can enhance the ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases . This property makes it a candidate for further research in developing supplements or therapeutic agents aimed at reducing oxidative damage.

Analytical Chemistry Applications

2.1 Analytical Reagents
Hydrazones are widely used as analytical reagents due to their ability to form stable complexes with metal ions. The compound can be utilized in spectroscopic methods for the determination of metal ions in various samples, including environmental and biological matrices . Such applications are essential for monitoring pollutants and assessing environmental health.

2.2 Chromatographic Applications
The unique chemical properties of hydrazones allow them to be employed in chromatographic techniques for separating and identifying organic compounds. The compound can serve as a derivatizing agent for carbonyl compounds, enhancing their detectability in complex mixtures through techniques like HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its efficacy. Research on similar compounds suggests that modifications to the hydrazone moiety or substituents on the imidazo[1,2-a]pyridine ring can significantly influence their potency and selectivity against specific targets .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotes
Medicinal ChemistryAnticancer activityEffective against melanoma and colon cancer cell lines
Antimicrobial propertiesBroad-spectrum antibacterial activity
Antioxidant activityPotential for reducing oxidative stress
Analytical ChemistryAnalytical reagentsUsed for metal ion determination
Chromatographic applicationsEnhances detectability of organic compounds

Mechanism of Action

The mechanism of action of N’-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Impact of Substituents on Molecular Weight :

  • The hydrochloride salt form increases molecular weight by ~36 g/mol compared to its free base .
  • Trifluoromethyl (7b) and benzamide (12) groups reduce molecular weight but enhance lipophilicity .

Functional Group Influence on Reactivity: Sulfonohydrazides (target compound, 7b) exhibit strong hydrogen-bonding capacity (TPSA >130 Ų), favoring solubility in polar solvents .

Synthetic Accessibility :

  • Cross-coupling (e.g., Suzuki-Miyaura in 7b) offers regioselectivity for aryl substitutions .
  • Condensation reactions (target compound, 9a) are simpler but require precise stoichiometry .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 7b 9a Benzamide Derivative (12)
TPSA (Ų) 134 95.7 115 76
LogP 2.8 (predicted) 3.2 2.5 3.6
Solubility (mg/mL) 0.1–1.0 <0.1 0.5–2.0 <0.1
Bioavailability Score 0.55 0.40 0.65 0.35

Notes:

  • The target compound’s moderate solubility and bioavailability suggest suitability for oral or intravenous delivery .
  • Compounds with lower TPSA (e.g., 7b, 12) may exhibit better membrane permeability but reduced aqueous solubility .

Biological Activity

N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride, commonly referred to as PIK-75 hydrochloride, is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer research. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

PIK-75 hydrochloride has a complex molecular structure characterized by the following features:

  • Molecular Formula : C₁₈H₁₈BrN₅O₃S
  • Molecular Weight : Approximately 488.7 g/mol
  • Functional Groups : Contains a bromoimidazo-pyridine moiety and a sulfonohydrazide group.

The compound exhibits reactivity typical of hydrazones and sulfonamides, allowing for hydrolysis under acidic or basic conditions and nucleophilic substitution reactions due to the presence of the bromo group.

PIK-75 hydrochloride functions primarily as a selective inhibitor of certain protein kinases. Its mechanism involves:

  • Inhibition of Kinase Activity : By selectively binding to specific kinases involved in cell signaling pathways, PIK-75 can disrupt processes related to cell proliferation and survival.
  • Induction of Apoptosis : Preliminary studies indicate that PIK-75 may promote apoptosis in cancer cells, contributing to its potential anti-tumor activity.

Table 1: Comparison of Similar Compounds

Compound NameKey FeaturesUnique Aspects
PIK-93Similar imidazo-pyridine structure; different substituentsMore potent against specific kinases
PIK-76Contains a similar sulfonamide group; variations in aromatic ringsBroader spectrum of kinase inhibition
PIK-77Related hydrazone derivative; different halogen substitutionEnhanced solubility profile

Anticancer Properties

Research indicates that PIK-75 hydrochloride has significant anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines:

  • IC50 Values : Studies report IC50 values ranging from 4 μM to 17 μM against different cancer cell lines such as A549 (lung cancer) and MDA-MB 231 (breast cancer) .

Other Biological Activities

PIK-75 hydrochloride is part of a broader class of hydrazones known for diverse biological activities:

  • Antimicrobial Activity : Hydrazones have shown antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of various hydrazone derivatives on A549 lung cancer cells, finding that modifications in their structure significantly influenced their anticancer efficacy.
  • Kinase Inhibition Studies : Research conducted on several hydrazone derivatives indicated that they could effectively inhibit PI3 kinase p110α, a critical target in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The compound’s synthesis typically involves multi-step reactions, such as condensation of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde with N,2-dimethyl-5-nitrobenzenesulfonohydrazide, followed by hydrochloride salt formation. Key steps include refluxing in ethanol or methanol under acidic conditions (e.g., HCl catalysis) and purification via recrystallization (e.g., chloroform/methanol mixtures) . Purity verification requires HPLC (>95% purity threshold) and elemental analysis (C, H, N, S, Br, Cl concordance within ±0.3%) .

Q. Which spectroscopic methods are critical for structural characterization?

  • 1H/13C NMR : Assign peaks for imidazo[1,2-a]pyridine protons (δ 7.5–9.0 ppm) and sulfonohydrazide methyl groups (δ 2.5–3.0 ppm).
  • FT-IR : Confirm hydrazone C=N stretch (~1600 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
  • Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic patterns for bromine/chlorine . Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguities in tautomerism or stereochemistry .

Q. How does solubility impact experimental design?

The compound’s solubility varies with solvent polarity due to its nitro and sulfonohydrazide groups. In DMSO or DMF, it dissolves readily (>10 mg/mL), while in water or ethanol, solubility is limited (<1 mg/mL). For biological assays, pre-dissolve in DMSO and dilute with buffered solutions to avoid precipitation .

Advanced Research Questions

Q. How to resolve contradictions in spectral data or biological activity?

Discrepancies in NMR shifts or bioactivity may arise from impurities (e.g., unreacted intermediates) or tautomeric forms. Mitigation strategies:

  • Multi-method validation : Combine LC-MS, 2D NMR (COSY, HSQC), and thermal analysis (DSC/TGA) to confirm homogeneity .
  • Biological replicates : Test activity across ≥3 independent assays (e.g., enzyme inhibition with IC50 ± SEM) to distinguish artifacts from true effects .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

The bromine atom at position 6 of the imidazo[1,2-a]pyridine ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups, modifying electronic properties. Monitor reaction progress via TLC (Rf shift) and optimize ligand/base systems (e.g., XPhos/K3PO4) to suppress side reactions .

Q. How to evaluate its potential as a kinase inhibitor or antimicrobial agent?

  • Kinase assays : Use fluorescence-based ADP-Glo™ assays to measure IC50 against target kinases (e.g., EGFR, VEGFR).
  • Antimicrobial screening : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth . Correlate activity with structural features: Nitro groups enhance electron-withdrawing effects, while the sulfonohydrazide moiety may improve membrane permeability .

Q. What strategies optimize stability under physiological conditions?

  • pH stability : Perform accelerated degradation studies (e.g., 24 hrs at pH 1–9, 37°C) with HPLC monitoring. Nitro groups may hydrolyze under alkaline conditions, requiring formulation adjustments (e.g., enteric coatings).
  • Light sensitivity : Store in amber vials; assess photodegradation via UV-Vis spectroscopy .

Methodological Notes

  • Contradiction Analysis : Apply iterative refinement (e.g., replan synthesis, reanalyze spectra) as per qualitative research frameworks .
  • Advanced Synthesis : For analogs, replace bromine with azide groups via SNAr reactions, enabling click chemistry modifications .

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